molecular formula C16H15Br2NO2 B284557 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide

Cat. No.: B284557
M. Wt: 413.1 g/mol
InChI Key: IAUFZIPQLDNCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide, also known as BDPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPBA is a white crystalline solid that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also inhibits the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to inhibit the activity of the ATP-binding cassette (ABC) transporters, which are involved in drug resistance in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide in lab experiments is its potential as a potent anticancer and antibacterial agent. This compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide. One possible direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient synthesis methods for this compound to improve its bioavailability and efficacy. Furthermore, the investigation of the mechanism of action of this compound can provide insights into its potential applications in other fields, such as drug discovery and development.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. This compound has shown promising potential as an anticancer and antibacterial agent, and further research is needed to investigate its potential applications in other fields.

Synthesis Methods

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide can be synthesized using different methods, including the reaction of 4-bromo-2,6-dimethylphenol with 2-bromoaniline in the presence of acetic anhydride and triethylamine. The product is then reacted with acetic anhydride and acetic acid to obtain this compound. Another method involves the reaction of 4-bromo-2,6-dimethylphenol with 2-bromoaniline in the presence of sodium hydride and dimethylacetamide. The product is then reacted with acetic anhydride and acetic acid to obtain this compound.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide has been used in scientific research for various applications, including as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its potential as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C16H15Br2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C16H15Br2NO2/c1-10-7-12(17)8-11(2)16(10)21-9-15(20)19-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

IAUFZIPQLDNCHB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2Br)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2Br)C)Br

Origin of Product

United States

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